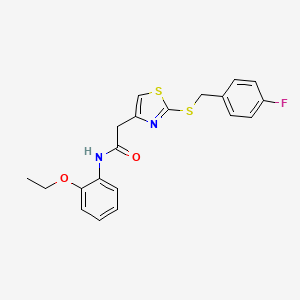

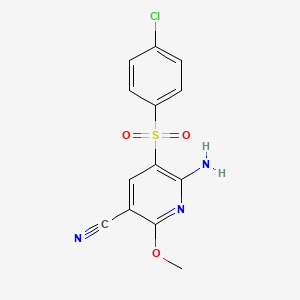

![molecular formula C11H10N4S B2719458 2-Methyl-6-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 691868-64-1](/img/structure/B2719458.png)

2-Methyl-6-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methyl-6-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine is a derivative of Pyrazolo[1,5-a]pyrimidine (PP), which is a family of N-heterocyclic compounds . These compounds have a high impact in medicinal chemistry and have attracted a great deal of attention in material science due to their significant photophysical properties .

Synthesis Analysis

The synthesis of Pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidine (PP) structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .科学的研究の応用

Antitumor Activity

2-Methyl-6-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine: has been studied for its potential as an antitumor agent. The compound’s ability to inhibit specific enzymes and pathways involved in cancer cell proliferation makes it a promising candidate for developing new anticancer drugs . Research has shown that derivatives of pyrazolo[1,5-a]pyrimidine can effectively target and inhibit tumor growth, providing a basis for further exploration in oncology .

Enzyme Inhibition

This compound has been investigated for its enzyme inhibitory properties, particularly against receptor tyrosine kinases (RTKs) and serine/threonine kinases (STKs). These enzymes play crucial roles in various cellular processes, including cell division and survival. By inhibiting these enzymes, 2-Methyl-6-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine can potentially be used to treat diseases characterized by abnormal enzyme activity, such as certain cancers and inflammatory conditions .

Photophysical Properties

The unique structure of 2-Methyl-6-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine endows it with significant photophysical properties. These properties make it useful in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. The compound’s ability to emit light upon excitation can be harnessed for various technological applications .

Neuroprotective Agents

Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidine, including 2-Methyl-6-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine , may have neuroprotective effects. These compounds can potentially protect neurons from damage caused by oxidative stress and other neurotoxic factors. This makes them candidates for developing treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Anti-inflammatory Applications

The anti-inflammatory potential of 2-Methyl-6-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine has been explored due to its ability to modulate inflammatory pathways. By inhibiting specific enzymes and signaling molecules involved in inflammation, this compound could be developed into new anti-inflammatory drugs, offering an alternative to current treatments for conditions like arthritis and other inflammatory diseases .

Antimicrobial Activity

Studies have shown that 2-Methyl-6-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine exhibits antimicrobial properties, making it a potential candidate for developing new antibiotics. Its ability to inhibit the growth of various bacterial and fungal strains highlights its potential in combating infectious diseases, especially in the face of rising antibiotic resistance .

These applications highlight the versatility and potential of 2-Methyl-6-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine in various fields of scientific research. Each application opens up new avenues for further investigation and development, promising significant advancements in medicine, technology, and material science.

Molecules | Free Full-Text | Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold Design and Synthesis of Certain 7-Aryl-2-Methyl-3-Substituted Pyrazolo[1,5-a]pyrimidines

作用機序

Target of Action

Similar compounds in the pyrazolo[1,5-a]pyrimidine family have been reported to exhibit inhibitory activity against certain receptor tyrosine kinases (rtks) and serine/threonine kinases (stks) .

Mode of Action

It’s known that pyrazolo[1,5-a]pyrimidine derivatives can interact with their targets via an addition–elimination mechanism .

Biochemical Pathways

Compounds in the pyrazolo[1,5-a]pyrimidine family are known to impact various biochemical reactions, particularly those involving purine analogues .

Result of Action

Similar compounds in the pyrazolo[1,5-a]pyrimidine family have demonstrated significant inhibitory activity and antiproliferative effects .

将来の方向性

The future directions of research on 2-Methyl-6-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine and related compounds could involve further exploration of their anticancer potential and enzymatic inhibitory activity . Additionally, their significant photophysical properties could be leveraged for applications in material science .

特性

IUPAC Name |

2-methyl-6-thiophen-3-ylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4S/c1-7-4-10-13-5-9(8-2-3-16-6-8)11(12)15(10)14-7/h2-6H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEKXKFAQMIRFCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=C1)N=CC(=C2N)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-6-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl-dimethyl-[(6-phenyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]silane](/img/structure/B2719377.png)

![2-(2-Chlorophenoxy)-1-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2719378.png)

![4-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2719380.png)

![1-(((4-(3-Chloro-5-(trifluoromethyl)(2-pyridyl))piperazinyl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2719383.png)

![[2-(Cyclopentylamino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2719385.png)

![3-(4-Bromophenyl)-5-[(dimethylamino)methylene]-4-oxo-1,3-thiazolan-1-ium-1-olate](/img/structure/B2719386.png)

![(3aS,4R,9bR)-4-(2-methoxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B2719388.png)